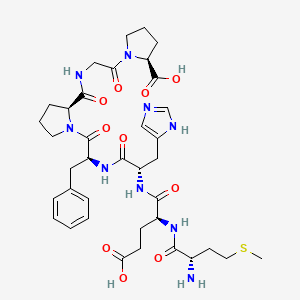

N-((1-(N-(2-((2-((2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene)amino)-4-carboxy-1-hydroxybutylidene)amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene)phenylalanyl)pyrrolidin-2-yl)(hydroxy)methylidene)glycylproline

Description

Structure

2D Structure

Propriétés

Numéro CAS |

80714-61-0 |

|---|---|

Formule moléculaire |

C37H51N9O10S |

Poids moléculaire |

813.9 g/mol |

Nom IUPAC |

(2S)-1-[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C37H51N9O10S/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56)/t24-,25-,26?,27-,28-,29-/m0/s1 |

Clé InChI |

AFEHBIGDWIGTEH-CXFOGXNKSA-N |

SMILES isomérique |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N |

SMILES canonique |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

MEHFPGP |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ACTH (4-7), Pro-Gly-Pro- ACTH (4-7), prolyl-glycyl-proline- Pro-Gly-Pro-ACTH (4-7) Semax |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Novel Proline-Rich Peptides

For Researchers, Scientists, and Drug Development Professionals

Proline-rich peptides (PRPs) represent a diverse and promising class of molecules with a wide range of biological activities, making them attractive candidates for drug development and therapeutic applications. Their unique structural features, conferred by the rigid pyrrolidine ring of proline residues, present distinct challenges and considerations in their chemical synthesis and purification. This in-depth technical guide provides a comprehensive overview of the core methodologies, experimental protocols, and data-driven strategies for the successful synthesis and purification of novel proline-rich peptides.

Solid-Phase Peptide Synthesis (SPPS) of Proline-Rich Peptides

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and controlled assembly of peptide chains on a solid support. The most common approach for synthesizing PRPs is the Fmoc/tBu strategy.

Challenges in Proline-Rich Peptide Synthesis

The synthesis of peptides rich in proline can be challenging due to the unique properties of this amino acid.[1] Proline's secondary amine structure can lead to slower coupling kinetics and steric hindrance.[2] Furthermore, PRP sequences, particularly those with repeating proline motifs, have a propensity for aggregation and the formation of secondary structures on the solid support, which can hinder reagent access and lead to incomplete reactions and lower yields.[3] The position of proline residues within the peptide sequence can significantly influence the degree of aggregation.[3]

Strategies to Overcome Synthesis Challenges

Several strategies can be employed to mitigate the challenges associated with PRP synthesis:

-

Optimized Coupling Conditions: Increasing the concentration of amino acid and coupling reagent solutions can enhance the probability of successful coupling reactions.[2] Double coupling, the practice of repeating the coupling step, is often recommended for the amino acid immediately following a proline residue to ensure complete incorporation.[2]

-

Use of Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides, which are derivatives of serine or threonine, can effectively disrupt the formation of secondary structures and prevent aggregation.[4] These dipeptides mimic the kink-inducing properties of proline and are incorporated as a cassette, being converted back to the native serine or threonine residue during the final cleavage step.

-

Chaotropic Agents and High Temperatures: The use of chaotropic agents or performing the synthesis at elevated temperatures can help to disrupt aggregation and improve reaction kinetics.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a generic proline-rich peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. For proline residues or amino acids following proline, a double coupling may be necessary.[2]

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

Cleavage and Deprotection

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid cocktail.

Cleavage Cocktails

The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A common and versatile cleavage cocktail is Reagent K. For peptides containing sensitive residues like tryptophan, methionine, or cysteine, scavengers are added to the cocktail to prevent side reactions.[5][6]

| Reagent Cocktail | Composition (v/v) | Scavengers | Primary Application |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | General purpose, good for peptides with Arg, Trp, Met, Cys |

| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | Triisopropylsilane | Peptides without sensitive residues |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole, EDT, Anisole | Minimizes attachment of Trp to the linker |

Table 1: Common Cleavage Cocktails for Fmoc-SPPS.

Experimental Protocol: Cleavage and Deprotection

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification of Proline-Rich Peptides

The crude peptide obtained after cleavage contains the desired product along with various impurities, such as deletion sequences, truncated peptides, and byproducts from the cleavage process. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for the purification of synthetic peptides.[7]

Principles of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. Peptides are eluted by a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus elute at a higher organic solvent concentration.

Method Development for PRP Purification

Developing an effective RP-HPLC purification method involves optimizing several parameters:

-

Column Selection: C18 columns are the most common choice for peptide purification. The pore size of the stationary phase is also important; 100-120 Å is suitable for most peptides, while larger pore sizes (300 Å) are preferred for larger peptides and proteins.

-

Mobile Phase: The standard mobile phase consists of:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile. TFA acts as an ion-pairing agent, improving peak shape and resolution.

-

-

Gradient Optimization: A shallow gradient is generally preferred for better resolution of closely eluting impurities. A typical starting point is a linear gradient from 5% to 65% Solvent B over 30-60 minutes.

Experimental Protocol: RP-HPLC Purification

Materials:

-

Crude peptide

-

RP-HPLC system with a preparative C18 column

-

Solvent A (0.1% TFA in water)

-

Solvent B (0.1% TFA in acetonitrile)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of Solvent A and a small amount of organic solvent to aid solubility.

-

Method Setup:

-

Equilibrate the preparative RP-HPLC column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

-

Program the desired gradient.

-

-

Injection and Fraction Collection:

-

Inject the dissolved crude peptide onto the column.

-

Monitor the elution profile at 214 nm and 280 nm (if the peptide contains tryptophan or tyrosine).

-

Collect fractions corresponding to the major peak, which is typically the desired peptide.

-

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide as a fluffy white powder.

Visualization of Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key workflows in the synthesis and purification of proline-rich peptides.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Caption: Cleavage and Deprotection Workflow.

Caption: RP-HPLC Purification Workflow.

Conclusion

The synthesis and purification of novel proline-rich peptides, while presenting unique challenges, can be successfully achieved through a systematic approach that combines optimized solid-phase synthesis protocols, appropriate cleavage and deprotection strategies, and robust purification techniques. By understanding the underlying principles and employing the detailed methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently produce high-purity proline-rich peptides for a wide array of research and therapeutic applications.

References

An In-depth Technical Guide to the Biophysical Properties of N-terminally Modified Glycylproline Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycylproline (Gly-Pro) dipeptides are fundamental structural motifs found in a variety of proteins, most notably collagen, where they contribute to the unique triple-helical structure. The N-terminal modification of these simple dipeptides can dramatically alter their biophysical properties, influencing their conformation, stability, and biological activity. These modifications, ranging from simple acetylation to the attachment of larger moieties, can modulate the peptide's interaction with biological targets and are therefore of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the biophysical properties of N-terminally modified glycylproline peptides, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Biophysical Properties of N-terminally Modified Glycylproline Peptides

The introduction of a modification at the N-terminus of a glycylproline peptide can have profound effects on its inherent biophysical characteristics. These changes are primarily driven by alterations in steric hindrance, electronic properties, and the potential for new intermolecular interactions.

Conformational Dynamics: The cis/trans Isomerization of the Proline Peptide Bond

A key feature of proline-containing peptides is the ability of the X-Pro peptide bond (in this case, the Gly-Pro bond) to exist in either a cis or trans conformation. The energy barrier for isomerization is relatively low, allowing for the presence of both isomers in solution. N-terminal modifications can influence the equilibrium between these two states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study this phenomenon. For instance, in N-acetyl-proline-glycine-proline, NMR studies have shown the presence of four distinct isomers in solution due to the two X-proline bonds, with the all-trans conformer being the most populated in aqueous solution.[1] The relative populations of these isomers can be influenced by the solvent and the nature of the N-terminal modification.[1]

Table 1: Conformational Isomer Populations of N-acetyl-proline-glycine-proline in Aqueous Solution [1]

| Conformation (Ac-Pro | Pro-Gly) | Population (%) | | :--- | :--- | | trans - trans | 41 | | trans - cis | 26 | | cis - trans | 20 | | cis - cis | 13 |

Structural Stability and Helical Propensity

Glycylproline repeats are the building blocks of the collagen triple helix, a structure characterized by a left-handed polyproline II (PPII) helical conformation of the individual peptide chains.[2][3][4][5] The PPII helix is a major conformational state for unfolded peptides in aqueous solution.[6] Circular Dichroism (CD) spectroscopy is instrumental in assessing the secondary structure of peptides. The CD spectrum of peptides in a PPII conformation is characterized by a strong negative band around 195-205 nm and a weak positive band around 220-230 nm.[6][7]

N-terminal modifications can impact the stability of this PPII conformation. For example, N-terminal diproline sequences have been shown to influence the helical conformation of alanine-based peptides.[5] While specific data on N-terminally modified Gly-Pro dipeptides is limited, it is expected that bulky or charged N-terminal groups could disrupt or stabilize the PPII helix depending on their interactions with the peptide backbone and surrounding solvent.

Interactions with Biological Targets

N-terminally modified glycylproline peptides can act as signaling molecules. For example, N-acetylated Pro-Gly-Pro is a neutrophil chemoattractant that interacts with CXC chemokine receptors 1 and 2 (CXCR1/2).[8] The thermodynamics of such interactions can be quantified using Isothermal Titration Calorimetry (ITC), which directly measures the heat changes associated with binding events. ITC provides crucial information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering insights into the driving forces of complex formation.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining reliable biophysical data. Below are methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the solution conformation and the ratio of cis and trans isomers of an N-terminally modified glycylproline peptide.

Methodology:

-

Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.[9][10] The pH of the solution should be carefully adjusted and maintained with a suitable buffer. For peptides, it is recommended to use a sample volume of 450-500 µL in a high-quality 5 mm NMR tube.[4][9] All solid particles should be removed by filtration to ensure magnetic field homogeneity.[2]

-

Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).[9][11]

-

Data Analysis:

-

Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

-

Identify separate sets of resonances for the cis and trans isomers of the Gly-Pro peptide bond. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the isomerization state.

-

Integrate the corresponding peaks in the 1D spectrum to determine the relative populations of the cis and trans isomers.

-

Use NOESY/ROESY spectra to identify through-space interactions between protons, which provides information on the three-dimensional structure of each isomer.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the secondary structure content, particularly the presence of a polyproline II (PPII) helix, of an N-terminally modified glycylproline peptide.

Methodology:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration typically in the range of 50-200 µM. The buffer should not have a high absorbance in the far-UV region.

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record CD spectra in the far-UV region (typically 190-260 nm).

-

Acquire spectra at a controlled temperature.

-

Collect a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

-

Data Analysis:

Isothermal Titration Calorimetry (ITC) for Binding Analysis

Objective: To determine the thermodynamic parameters of the interaction between an N-terminally modified glycylproline peptide and its biological target (e.g., a receptor).

Methodology:

-

Sample Preparation:

-

Prepare solutions of the peptide (the ligand) and the target macromolecule in the same, precisely matched buffer to avoid heat of dilution effects.[12][13]

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

The concentration of the macromolecule in the sample cell is typically 10-50 µM, while the peptide concentration in the syringe is 10-20 times higher.

-

-

Data Acquisition:

-

Load the macromolecule solution into the sample cell and the peptide solution into the injection syringe of the ITC instrument.

-

Perform a series of small, sequential injections of the peptide into the sample cell while monitoring the heat change.

-

Allow the system to reach equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Mandatory Visualizations

Signaling Pathway of N-acetyl-Pro-Gly-Pro via CXCR2

N-acetyl-proline-glycine-proline acts as a chemoattractant for neutrophils by activating the G protein-coupled receptor CXCR2.[8] The binding of the peptide to CXCR2 initiates a downstream signaling cascade involving the dissociation of G protein subunits, activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium, ultimately leading to cell migration.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. mdpi.com [mdpi.com]

- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 5. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 8. nmr-bio.com [nmr-bio.com]

- 9. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Unraveling the Architecture of Life: A Technical Guide to Structural Elucidation of Complex Peptides Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in structural biology, offering unparalleled insights into the three-dimensional structure and dynamics of complex peptides in solution. This guide provides an in-depth exploration of the principles, methodologies, and data interpretation involved in determining the atomic-resolution structure of peptides, a critical step in drug discovery and development. By mimicking the native physiological environment, NMR provides a dynamic picture of peptide conformations, crucial for understanding their biological function and for rational drug design.

Core Principles: From Spin to Structure

The foundation of NMR spectroscopy lies in the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H, ¹³C, and ¹⁵N. When placed in a strong magnetic field, these nuclei align in specific orientations. Radiofrequency pulses can then be used to excite these nuclei, and as they relax back to their equilibrium state, they emit signals that are detected by the NMR spectrometer. The frequency of these signals, known as chemical shifts, is highly sensitive to the local electronic environment of each nucleus, providing the initial fingerprint of the peptide's structure.

The structural elucidation of a peptide by NMR is a multi-step process that involves:

-

Sample Preparation: Obtaining a pure, stable, and soluble peptide sample at a sufficient concentration.

-

Data Acquisition: Performing a series of one-dimensional (1D) and multi-dimensional (2D, 3D) NMR experiments to establish through-bond and through-space correlations between nuclei.

-

Resonance Assignment: Assigning each NMR signal to a specific nucleus in the peptide sequence.

-

Structural Restraint Generation: Extracting quantitative information from the NMR data, such as inter-proton distances and dihedral angles.

-

Structure Calculation and Validation: Using computational methods to generate a family of 3D structures consistent with the experimental restraints and assessing their quality.

The NMR Toolkit: Key Experiments for Peptide Analysis

A suite of multi-dimensional NMR experiments is employed to unravel the intricate network of connections within a peptide.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals scalar couplings between protons that are connected through two or three chemical bonds (e.g., Hα-Hβ in an amino acid side chain). This is a fundamental experiment for identifying coupled spin systems within each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): An extension of COSY, the TOCSY experiment establishes correlations between all protons within a coupled spin system, even if they are not directly connected. This is invaluable for identifying the complete set of protons belonging to a specific amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone of 3D structure determination, the NOESY experiment detects through-space correlations between protons that are in close proximity (typically < 5-6 Å), irrespective of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the crucial distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of a proton with a directly attached heteronucleus, most commonly ¹³C or ¹⁵N. For peptides, the ¹H-¹⁵N HSQC spectrum is particularly informative, as it displays one peak for each backbone and sidechain amide group (except for proline), effectively providing a fingerprint of the peptide.

Quantitative Data for Structural Insights

The precise measurement of NMR parameters is the bedrock of accurate structure determination.

¹H Chemical Shifts

The chemical shift of a proton is a sensitive indicator of its local environment. The following table summarizes the typical ¹H chemical shift ranges for amino acid residues in peptides. Deviations from these ranges can indicate the presence of specific secondary structures.

| Proton Type | Chemical Shift Range (ppm) |

| Backbone NH | 7.5 - 9.5 |

| αH | 3.5 - 5.0 |

| βH | 1.5 - 3.5 |

| γH, δH, εH | 0.5 - 3.0 |

| Aromatic (Phe, Tyr, Trp, His) | 6.5 - 8.5 |

| Sidechain NH (Asn, Gln) | 6.5 - 8.0 |

| Sidechain NH₃⁺ (Lys) | ~7.7 |

| Sidechain NH₂ (Arg) | ~7.2 |

J-Coupling Constants and Dihedral Angles

The scalar coupling constant between two nuclei, denoted as J, provides information about the dihedral angles that define the peptide backbone (φ, ψ) and side chains (χ). The Karplus equation describes the relationship between the three-bond coupling constant, ³J, and the corresponding dihedral angle. A key coupling constant for backbone analysis is ³JHN,Hα.

| Secondary Structure | ³JHN,Hα (Hz) |

| α-helix | < 5 |

| β-sheet | > 8 |

| Random coil | 5 - 8 |

NOE-Derived Distance Restraints

The intensity of NOESY cross-peaks is translated into upper distance limits between pairs of protons. These distance restraints are the primary drivers for calculating the 3D structure.

| NOE Intensity | Upper Distance Limit (Å) |

| Strong | 1.8 - 2.7 |

| Medium | 1.8 - 3.5 |

| Weak | 1.8 - 5.0 |

| Very Weak | 1.8 - 6.0 |

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for key 2D NMR experiments on a 600 MHz spectrometer for a ~15-residue peptide. Specific parameters will need to be optimized for each sample.

Sample Preparation

-

Purification: The peptide should be purified to >95% purity, typically by HPLC.

-

Concentration: A concentration of 0.5-1.0 mM is generally required for homonuclear 2D NMR experiments.

-

Solvent: The peptide is typically dissolved in a buffer (e.g., 20 mM phosphate buffer, pH 6.0) prepared in 90% H₂O/10% D₂O or 99.9% D₂O. The D₂O provides the lock signal for the spectrometer. For observation of exchangeable amide protons, H₂O is necessary.

-

Internal Standard: A reference compound like DSS or TSP is added for chemical shift referencing.

2D TOCSY Experiment

-

Load and Lock: Place the sample in the spectrometer, lock on the D₂O signal, and tune/match the probe.

-

Shimming: Optimize the magnetic field homogeneity by shimming on the sample.

-

1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

-

Setup 2D TOCSY:

-

Pulse Program: Use a standard TOCSY pulse sequence (e.g., mlevphpr).

-

Spectral Width (SW): Set the spectral width in both dimensions to cover all proton resonances (e.g., 12 ppm).

-

Transmitter Offset (O1): Center the transmitter frequency in the middle of the spectrum.

-

Number of Points (TD): 2048 in the direct dimension (F2) and 512 in the indirect dimension (F1).

-

Number of Scans (NS): 8-16, depending on the sample concentration.

-

Mixing Time (p12): 60-80 ms is a good starting point to observe correlations throughout the spin systems.

-

-

Acquisition: Start the experiment.

-

Processing: After acquisition, the data is Fourier transformed in both dimensions, phased, and baseline corrected.

2D NOESY Experiment

-

Setup 2D NOESY:

-

Pulse Program: Use a standard NOESY pulse sequence (e.g., noesyesgpph).

-

Spectral Width (SW) and Transmitter Offset (O1): Typically the same as for the TOCSY experiment.

-

Number of Points (TD): 2048 in F2 and 512 in F1.

-

Number of Scans (NS): 16-64, as NOESY is less sensitive than TOCSY.

-

Mixing Time (d8): 100-200 ms is a common range for peptides. This parameter is crucial and may need to be optimized.

-

-

Acquisition and Processing: Follow the same procedure as for the TOCSY experiment.

Visualizing the Workflow: From Data to Structure

The process of determining a peptide's structure from NMR data is a logical and sequential workflow.

Caption: Overall workflow for peptide structure determination by NMR.

The Logic of Sequential Resonance Assignment

The process of assigning resonances is a puzzle-solving exercise that relies on connecting adjacent amino acid residues through their backbone protons.

Caption: Logic of sequential assignment using TOCSY and NOESY data.

Conclusion: The Power of NMR in Peptide Drug Discovery

The structural elucidation of complex peptides by NMR spectroscopy is a powerful and indispensable tool in modern drug discovery and development. It provides atomic-resolution information on the conformational landscape of peptides in a solution environment that closely mimics their native state. This detailed structural knowledge enables a deeper understanding of peptide-receptor interactions, facilitates the rational design of more potent and selective peptide-based therapeutics, and ultimately accelerates the journey from a promising lead to a clinically viable drug. While the process is technically demanding, the wealth of information obtained from a successful NMR structure determination provides an unparalleled advantage in the quest for novel and effective medicines.

A Technical Guide to Mass Spectrometry for Molecular Weight Determination of Novel Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Mass Spectrometry in Peptide Analysis

Novel peptides are at the forefront of therapeutic development and biomedical research. A fundamental characteristic that underpins all subsequent structural and functional analysis is the precise determination of their molecular weight. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled accuracy, sensitivity, and speed.[1][2] This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis workflows for determining the molecular weight of novel peptides using mass spectrometry.

Core Principles of Mass Spectrometry

A mass spectrometer measures the mass-to-charge ratio (m/z) of ions.[3][4] The process can be broken down into three fundamental stages: ionization, mass analysis, and detection.[3][5] For peptide analysis, two ionization techniques are predominantly used: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5][6]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates gaseous ions from a liquid solution.[7][8] A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[7][8] A key feature of ESI is its ability to produce multiply charged ions, which is particularly advantageous for analyzing large molecules like peptides with mass spectrometers that have a limited mass range.[3][7]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the peptide sample is co-crystallized with a matrix compound on a target plate.[3] A pulsed laser is fired at the crystals, causing the matrix to absorb the energy and desorb, carrying the peptide molecules into the gas phase as predominantly singly charged ions.[3][5] MALDI is known for its high sensitivity and speed.[9]

Once ionized, the peptides are guided into a mass analyzer , which separates them based on their m/z ratio. Common mass analyzers include Time-of-Flight (TOF), Quadrupole, and Orbitrap.[4][10]

Experimental Protocols

Rigorous and well-defined experimental protocols are crucial for obtaining high-quality mass spectrometry data.

Sample Preparation

Proper sample preparation is paramount for successful mass spectrometric analysis and can significantly enhance sensitivity.[9]

Protocol: General Peptide Sample Preparation for Mass Spectrometry

-

Solubilization: Dissolve the novel peptide in a solvent compatible with the chosen ionization method. For ESI, this is often a mixture of water and an organic solvent like acetonitrile with a small amount of acid (e.g., 0.1% formic acid). For MALDI, the solvent should be compatible with the chosen matrix.

-

Quantification: Accurately determine the peptide concentration to ensure appropriate sample loading. This can be done using a quantitative fluorometric peptide assay.[11][12]

-

Desalting and Purification: Salts and detergents can interfere with ionization and suppress the peptide signal. Use a reversed-phase cleanup procedure, such as a C18 ZipTip, to remove these contaminants.

-

Activation: Wet the C18 resin with 100% acetonitrile.

-

Equilibration: Equilibrate the resin with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water.

-

Binding: Load the peptide sample onto the resin. The peptide will bind, while salts and other hydrophilic contaminants will flow through.

-

Washing: Wash the resin with the equilibration buffer to remove any remaining contaminants.

-

Elution: Elute the purified peptide with a solution containing a higher concentration of organic solvent (e.g., 50-80% acetonitrile with 0.1% formic acid).

-

-

Final Preparation for Analysis:

-

For ESI-MS: The eluted peptide can often be directly infused or injected into the LC-MS system.[13]

-

For MALDI-MS: Mix the eluted peptide solution with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid for peptides) at a 1:1 ratio.[9] Spot 1-2 µL of this mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.[9]

-

Mass Spectrometer Calibration

Before analyzing an unknown peptide, the mass spectrometer must be calibrated using a standard of known mass. This ensures high mass accuracy in the resulting measurements.

Data Presentation: Quantitative Comparison of Mass Analyzers

The choice of mass analyzer impacts the quality of the data obtained. The following table summarizes key performance characteristics of common mass analyzers used in peptide analysis.

| Mass Analyzer | Resolution (FWHM) | Mass Accuracy (ppm) | Mass Range (m/z) | Key Advantages for Peptide Analysis |

| Time-of-Flight (TOF) | 10,000 - 60,000 | < 5 | > 10,000 | High resolution, fast scan speed, good for both ESI and MALDI.[14] |

| Quadrupole | ~1,000 (Unit Mass) | 100 - 500 | 50 - 4,000 | Good for selecting specific ions (precursor selection in MS/MS).[3] |

| Ion Trap | 2,000 - 8,000 | < 10 | 50 - 6,000 | High sensitivity, capable of multiple stages of fragmentation (MSn). |

| Orbitrap | 60,000 - 500,000 | < 2 | 50 - 6,000 | Very high resolution and mass accuracy, excellent for complex samples.[10] |

Data Analysis and Interpretation

Interpreting the Mass Spectrum

The output of a mass spectrometer is a mass spectrum, which plots ion intensity versus m/z.

-

MALDI-TOF Mass Spectrum: A typical MALDI-TOF spectrum of a peptide will show a prominent peak corresponding to the singly charged ion ([M+H]+). The molecular weight (M) can be calculated by subtracting the mass of the proton (approximately 1.007 Da) from the measured m/z value.

-

ESI Mass Spectrum: An ESI spectrum of a peptide often displays a series of peaks, each representing the peptide with a different number of charges (e.g., [M+2H]2+, [M+3H]3+, etc.).[3] This charge state envelope is a hallmark of ESI.

Deconvolution of ESI Mass Spectra

To determine the molecular weight from an ESI spectrum, the charge state of each peak must be determined, and the spectrum must be "deconvoluted" to a zero-charge state. This can be done using software algorithms that recognize the characteristic spacing of the isotopic peaks or by solving simultaneous equations for adjacent peaks in the charge state series.[3]

Mandatory Visualizations

Experimental Workflow for Peptide Molecular Weight Determination

Caption: General experimental workflow for determining the molecular weight of a novel peptide.

Electrospray Ionization (ESI) Process

References

- 1. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 3. youtube.com [youtube.com]

- 4. Analytical chemistry - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. imserc-test.wcas.northwestern.edu [imserc-test.wcas.northwestern.edu]

- 14. youtube.com [youtube.com]

In Silico Modeling of Peptide Structure and Dynamics: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the core principles and methodologies in the field of in silico modeling of peptide structure and dynamics. Peptides have emerged as a promising class of therapeutic agents due to their high specificity and potency. Computational modeling plays a pivotal role in accelerating the discovery and design of novel peptide-based drugs by providing insights into their structural conformations, dynamic behavior, and interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of key techniques, experimental protocols, and data interpretation. We delve into methods for peptide structure prediction, molecular dynamics simulations, and peptide-protein docking, supported by quantitative performance data and practical step-by-step protocols for widely used software packages.

Introduction to In Silico Peptide Modeling

Peptides, short chains of amino acids, are crucial players in a vast array of biological processes and represent a significant and growing class of therapeutics.[1] Their functional diversity is intrinsically linked to their three-dimensional structure and dynamic behavior. In silico modeling has become an indispensable tool in peptide research, offering a cost-effective and rapid means to investigate these properties at an atomic level.[2] These computational approaches are instrumental in predicting peptide structures, understanding their conformational landscapes, and modeling their interactions with protein targets, thereby guiding the rational design of new therapeutic peptides.[2]

This guide will cover the foundational aspects of in silico peptide modeling, with a focus on practical application and data-driven insights. We will explore the core techniques, compare the performance of various computational tools and force fields, and provide detailed protocols for key experimental setups.

Peptide Structure Prediction

A critical first step in the in silico analysis of a peptide is the determination of its three-dimensional structure from its amino acid sequence. Several computational methods have been developed for this purpose, ranging from de novo prediction to template-based modeling.

Performance of Peptide Structure Prediction Servers

The accuracy of peptide structure prediction can vary significantly depending on the algorithm employed and the nature of the peptide itself. Below is a summary of the performance of several popular web servers, evaluated based on their ability to predict the structures of benchmark sets of peptides. The primary metric used for comparison is the root-mean-square deviation (RMSD) of the predicted structure from the experimentally determined native conformation. Lower RMSD values indicate higher accuracy.

| Server/Method | Peptide Length (amino acids) | Mean Best B-RMSD (Å) | Native/Near-Native Prediction Rate (%) | Reference |

| APPTEST | 5-40 | 1.91 | 97 | [3] |

| PEP-FOLD | 9-25 | - | - | [3] |

| PEPstrMOD | - | - | - | [3] |

| PepLook | - | - | - | [3] |

| AlphaFold2 | 10-40 | Varies by secondary structure | High for α-helical and β-hairpin | [4] |

Note: Direct comparative RMSD values for all servers from a single study are not always available. The performance of AlphaFold2 is noted as being generally high, often outperforming dedicated peptide prediction tools, though its accuracy can be lower for peptides with less defined secondary structures.[4]

Molecular Dynamics Simulations of Peptides

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of peptides in a simulated physiological environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational flexibility, folding pathways, and interactions of peptides over time.

Choosing a Force Field for Peptide Simulations

The accuracy of MD simulations is heavily dependent on the quality of the force field used, which is a set of mathematical functions and parameters that describe the potential energy of the system. Several force fields have been developed and refined for biomolecular simulations. The choice of force field can significantly impact the predicted structural ensemble of a peptide.

Benchmarking Peptide Force Fields

The performance of different force fields is often benchmarked by comparing simulation results to experimental data, such as that obtained from Nuclear Magnetic Resonance (NMR) spectroscopy. A common metric for comparison is the RMSD between the simulated conformational ensemble and the experimentally derived structure.

Table 2.1: Performance of Force Fields for Cyclic Peptides

| Force Field + Water Model | Number of Peptides Recapitulating NMR Data (out of 12) | General Performance Ranking | Reference |

| RSFF2 + TIP3P | 10 | Best | [5] |

| RSFF2C + TIP3P | 10 | Best | [5] |

| Amber14SB + TIP3P | 10 | Best | [5] |

| Amber19SB + OPC | 8 | Suboptimal | [5] |

| OPLS-AA/M + TIP4P | 5 | Lower | [5] |

| Amber03 + TIP3P | 5 | Lower | [5] |

| Amber14SBonlysc + GB-neck2 | 5 | Lower | [5] |

Table 2.2: Performance of Force Fields for Intrinsically Disordered Peptides (IDPs)

| Force Field | Key Performance Metric | Finding | Reference |

| ff99IDPs | Chemical Shifts | Quantitative agreement with NMR data | [6] |

| ff14IDPs | Chemical Shifts, J-couplings | Lowest error for short peptides | [7] |

| ff14IDPSFF | Radius of Gyration | Reasonably well for large IDPs | [7] |

| CHARMM36m | Various Observables | Performs well, but with a helical bias for short peptides | [7] |

| ESFF1 | ΔδCα chemical shifts | Consistent low RMSD values (< 0.24 ppm) | [2] |

Peptide-Protein Docking

Understanding how a peptide binds to its protein target is crucial for drug development. Peptide-protein docking is a computational technique that predicts the binding mode and affinity of a peptide to a protein receptor.

Comparative Performance of Docking Software

The accuracy and speed of peptide-protein docking can vary between different software packages. The table below summarizes the performance of several commonly used docking programs.

| Docking Software | Key Features | Performance Highlights | Reference |

| AutoDock Vina | Fast and widely used, based on a simple scoring function. | Significantly improves binding mode prediction accuracy compared to AutoDock 4. | [8] |

| Glide | - | Consistently yields superior enrichment in virtual screening. | [9] |

| GOLD | - | Outperforms DOCK on average in enrichment studies. | [9] |

| DOCK | - | - | [9] |

| AlphaFold-Multimer | Deep learning-based complex prediction. | Consistently produces the best DockQ-scores (mean of 0.49 in a benchmark). | [1] |

| AutoDock CrankPep (ADCP) | Focused peptide-docking. | Samples correct solutions for ~62% of complexes in a benchmark set. | [10] |

Note: A consensus approach combining ADCP and AlphaFold2 has been shown to achieve a remarkable 60% success rate for top-ranking results.[10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for core in silico peptide modeling experiments.

Protocol: Molecular Dynamics Simulation of a Peptide using GROMACS

This protocol outlines the general workflow for setting up and running a molecular dynamics simulation of a peptide in explicit solvent using the GROMACS software package.[11][12][13]

Step 1: System Preparation

-

Obtain Peptide Structure: Start with a PDB file of the peptide. This can be from a prediction server or an experimental structure.

-

Prepare Topology: Use gmx pdb2gmx to generate a GROMACS topology file (.top) and a processed structure file (.gro). You will be prompted to choose a force field.

-

Define Simulation Box: Use gmx editconf to define the dimensions of the simulation box (e.g., a cubic box with a 1.0 nm distance between the peptide and the box edges).

Step 2: Solvation and Ionization

-

Solvation: Use gmx solvate to fill the simulation box with water molecules.

-

Add Ions: Use gmx grompp to create a .tpr file from the solvated structure and topology. Then, use gmx genion to add ions to neutralize the system and mimic a physiological salt concentration.

Step 3: Energy Minimization

-

Prepare Minimization Parameters: Create an .mdp file with parameters for energy minimization (e.g., using the steepest descent algorithm).

-

Run Energy Minimization: Use gmx grompp to create a .tpr file for minimization and then gmx mdrun to perform the energy minimization.

Step 4: Equilibration

-

NVT Equilibration: Perform a simulation at constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature of the system. This involves creating an nvt.mdp file and running gmx grompp and gmx mdrun.

-

NPT Equilibration: Perform a simulation at constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density of the system. This requires an npt.mdp file and subsequent runs of gmx grompp and gmx mdrun.

Step 5: Production MD Simulation

-

Prepare Production MD Parameters: Create a final .mdp file for the production simulation, specifying the desired simulation time and other parameters.

-

Run Production MD: Use gmx grompp and gmx mdrun to run the production simulation.

Step 6: Trajectory Analysis

-

Visualize Trajectory: Use visualization software like VMD or PyMOL to view the simulation trajectory.

-

Calculate Properties: Use GROMACS analysis tools (e.g., gmx rms, gmx gyrate) to calculate properties such as RMSD, radius of gyration, and hydrogen bonds over time.

Protocol: Peptide-Protein Docking using AutoDock Vina

This protocol provides a general guide for performing peptide-protein docking using AutoDock Vina.[8][14][15][16]

Step 1: Prepare the Receptor (Protein)

-

Obtain Protein Structure: Start with a PDB file of the receptor protein.

-

Clean the PDB: Remove water molecules, ligands, and any other heteroatoms that are not part of the protein.

-

Add Hydrogens: Add polar hydrogens to the protein structure.

-

Assign Charges: Add Kollman charges to the protein.

-

Convert to PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Prepare the Ligand (Peptide)

-

Obtain Peptide Structure: Start with a PDB file of the peptide ligand.

-

Add Hydrogens and Assign Charges: Similar to the receptor, add polar hydrogens and assign charges to the peptide.

-

Define Torsions: Define the rotatable bonds in the peptide to allow for flexibility during docking.

-

Convert to PDBQT: Save the prepared peptide structure in the PDBQT format.

Step 3: Define the Search Space (Grid Box)

-

Identify the Binding Site: Determine the region on the protein where the peptide is expected to bind. This can be based on experimental data or predicted using binding site prediction tools.

-

Set Grid Box Parameters: Define the center and dimensions of a grid box that encompasses the binding site. This box defines the search space for the docking simulation.

Step 4: Run AutoDock Vina

-

Create a Configuration File: Create a text file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

-

Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.

Step 5: Analyze the Results

-

Examine Binding Affinities: Vina will output a log file containing the predicted binding affinities (in kcal/mol) for the different docked poses.

-

Visualize Docked Poses: The output will also include a PDBQT file with the coordinates of the predicted binding poses. Visualize these poses in the context of the protein's binding site using software like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Protocol: Enhanced Sampling of Peptide Conformation using AMBER

This protocol outlines a general approach for performing enhanced sampling simulations, such as Temperature Replica Exchange Molecular Dynamics (T-REMD), to explore the conformational landscape of a peptide using the AMBER software suite.[17]

Step 1: System Preparation with LEaP

-

Load Force Fields: Start tleap or xleap and load the desired protein and solvent force fields.

-

Create Peptide Sequence: Use the sequence command to build the peptide from its amino acid sequence.

-

Solvate the System: Use the solvatebox command to place the peptide in a box of water molecules.

-

Add Ions: Use the addIons command to neutralize the system.

-

Save Topology and Coordinate Files: Save the system topology (.prmtop) and coordinate (.inpcrd) files.

Step 2: Minimization and Equilibration

-

Energy Minimization: Perform an initial energy minimization of the system to remove any steric clashes.

-

Heating: Gradually heat the system to the desired temperature under NVT conditions.

-

Equilibration: Equilibrate the system at the target temperature and pressure (NPT).

Step 3: Setup and Run T-REMD Simulation

-

Define Replicas: Determine the number of replicas and the temperature range for the simulation. The temperatures should be chosen to allow for sufficient exchange between replicas.

-

Create Input Files for Each Replica: Generate separate input files for each replica, specifying its temperature.

-

Run the T-REMD Simulation: Use the pmemd.MPI executable with the -remd flag to run the replica exchange simulation.

Step 4: Trajectory Analysis

-

Process Trajectories: Use the cpptraj module in AmberTools to process the trajectories from each replica.

-

Analyze Conformational Ensemble: Perform clustering analysis to identify the major conformational states sampled during the simulation.

-

Calculate Thermodynamic Properties: Analyze the data to calculate properties such as the free energy landscape as a function of relevant collective variables (e.g., RMSD, radius of gyration).

Visualization of Workflows and Concepts

Diagrams are essential for visualizing complex workflows and abstract concepts in computational modeling. The following diagrams were generated using the Graphviz DOT language.

Caption: A general workflow for in silico peptide modeling.

Caption: A typical workflow for a molecular dynamics simulation.

Caption: A conceptual diagram of a free energy landscape.

Conclusion

In silico modeling of peptide structure and dynamics has become an essential component of modern drug discovery and peptide engineering. The methods and protocols outlined in this guide provide a robust framework for researchers to predict, simulate, and analyze the behavior of peptides at the molecular level. The continued development of more accurate force fields, improved sampling algorithms, and the integration of machine learning techniques will undoubtedly further enhance the predictive power of these computational approaches, paving the way for the accelerated design of novel and effective peptide-based therapeutics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Environment-Specific Force Field for Intrinsically Disordered and Ordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APPTEST is a novel protocol for the automatic prediction of peptide tertiary structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benchmarking AlphaFold2 on Peptide Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Benchmarking Molecular Dynamics Force Fields for All-Atom Simulations of Biological Condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 9. Comparative Performance of Several Flexible Docking Programs and Scoring Functions: Enrichment Studies for a Diverse Set of Pharmaceutically Relevant Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting Protein-Peptide Interactions: Benchmarking Deep Learning Techniques and a Comparison with Focused Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. dasher.wustl.edu [dasher.wustl.edu]

- 15. bioinformaticsreview.com [bioinformaticsreview.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

Exploring the Bioactivity of Peptides with C-Terminal Modifications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The C-terminus of a peptide, the end of the amino acid chain with a free carboxyl group, plays a pivotal role in its biological activity. Modification of this terminal can profoundly influence a peptide's stability, receptor binding affinity, pharmacokinetic profile, and overall therapeutic potential. This guide provides a comprehensive overview of the bioactivity of peptides with C-terminal modifications, detailing the impact of these changes, the experimental protocols used to assess them, and the underlying signaling pathways.

The Impact of C-Terminal Modifications on Peptide Bioactivity

Modifying the C-terminus of a peptide can lead to significant alterations in its function. These modifications range from simple chemical changes like amidation and esterification to the conjugation of larger moieties such as lipids and polymers. The strategic application of these modifications is a cornerstone of modern peptide drug design.

C-Terminal Amidation

One of the most common C-terminal modifications is amidation, the replacement of the C-terminal carboxylic acid with a carboxamide. This modification is prevalent in naturally occurring peptides and often enhances biological activity and stability. By neutralizing the negative charge of the carboxyl group, amidation can increase the peptide's hydrophobicity, which can, in turn, influence its interaction with cell membranes and receptors.[1] Furthermore, the amide group can participate in hydrogen bonding, potentially stabilizing the peptide's conformation required for receptor binding.[1] C-terminal amidation is also known to confer resistance to degradation by carboxypeptidases, thereby extending the peptide's half-life in vivo.[2]

C-Terminal Esterification

Esterification of the C-terminus involves converting the carboxylic acid into an ester. This modification also neutralizes the negative charge and can be used to create prodrugs.[3] C-terminal esters are susceptible to hydrolysis by endogenous esterases, which can release the active, carboxylic acid-containing peptide at the target site.[3] This strategy can be employed to improve the pharmacokinetic properties of a peptide, such as its absorption and distribution.

C-Terminal Lipidation

The attachment of a lipid moiety, or lipidation, to the C-terminus of a peptide is a powerful strategy to enhance its therapeutic potential. The lipid tail can facilitate the peptide's interaction with and insertion into cell membranes, which is particularly beneficial for antimicrobial peptides (AMPs).[4] Lipidation can also promote self-assembly of peptides and can significantly increase their plasma half-life by binding to albumin.

C-Terminal PEGylation

The conjugation of polyethylene glycol (PEG), or PEGylation, to the C-terminus of a peptide is a widely used technique to improve its pharmacokinetic properties. PEG is a hydrophilic polymer that can increase the hydrodynamic radius of the peptide, reducing its renal clearance and protecting it from proteolytic degradation.[3] This leads to a longer circulation time and sustained therapeutic effect.

Quantitative Data on the Bioactivity of C-Terminally Modified Peptides

The following tables summarize quantitative data from various studies, illustrating the impact of C-terminal modifications on peptide bioactivity.

| Peptide | Modification | Assay | Result | Reference |

| Human Amylin | C-terminal Amidation | Amylin1 Receptor Activation | 58-fold reduction in activation for the free carboxylate form compared to the amidated form. | [5] |

| Human Amylin | C-terminal Amidation | Amylin3 Receptor Activation | 20-fold reduction in activation for the free carboxylate form compared to the amidated form. | [5] |

| Human Amylin | C-terminal Amidation | Calcitonin Receptor Activation | 2.6-fold decrease in activation for the free carboxylate form compared to the amidated form. | [5] |

| Maculatin 1.1 | C-terminal Amidation | Membrane Disruption (Dye Leakage) | Higher membrane disruptive ability for the amidated form compared to the acidic form. | [2] |

| Maculatin 1.1 | C-terminal Amidation | Antibacterial Activity & Cytotoxicity | Higher antibacterial ability and cytotoxicity for the amidated form compared to the acidic form. | [2] |

| Peptide | Modification | Assay | Result | Reference |

| SAAP-148 | C-terminal PEGylation (various lengths) | Antibacterial Activity (LC99.9 vs. S. aureus) | Maximum 4-fold increase in LC99.9 for PEGylated variants compared to the unmodified peptide. | [6] |

| OM19r-8 | N-terminal PEGylation (PEG5) | Antimicrobial Activity | 2.5-fold reduction in antimicrobial activity. | [6] |

| PEG-CaLL | N-terminal PEGylation (PEG2 and PEG3) | Antimicrobial Activity | 2- to 3-fold decrease in antimicrobial activity. | [6] |

| Peptide | Modification | Assay | Result | Reference |

| Tat Peptide-DOX Conjugate | C-terminal vs. N-terminal Drug Conjugation | Cellular Uptake | Higher cellular uptake for the C-terminal conjugate compared to the N-terminal analog. | [1] |

| Tat Peptide-DOX Conjugate | C-terminal vs. N-terminal Drug Conjugation | Cytotoxicity in Multidrug-Resistant Cancer Cells | C-terminal conjugate partially overcame multidrug resistance, while the N-terminal conjugate showed no significant improvement. | [1] |

Experimental Protocols

The synthesis and evaluation of C-terminally modified peptides involve a series of well-established experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of C-Terminally Modified Peptides

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. To introduce C-terminal modifications, specific resins or cleavage strategies are employed.

1. Resin Selection:

-

For C-terminal Amides: Rink amide or Sieber amide resins are commonly used. Cleavage from these resins with an acid, such as trifluoroacetic acid (TFA), directly yields the C-terminally amidated peptide.[2]

-

For C-terminal Carboxylic Acids: Wang or Merrifield resins are typically used.[3]

-

For other C-terminal Modifications: Specialized linkers and resins can be utilized. For example, a resin with a pre-attached lipid can be used for C-terminal lipidation.[7]

2. Amino Acid Coupling:

-

The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus.

-

Each amino acid, with its N-terminus protected by a temporary protecting group (e.g., Fmoc), is activated and coupled to the free N-terminus of the growing peptide chain on the resin.

-

Common coupling reagents include HBTU, HATU, and DIC.

3. Deprotection:

-

After each coupling step, the N-terminal protecting group is removed to allow for the addition of the next amino acid. For Fmoc chemistry, a solution of piperidine in DMF is used.

4. Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

A cleavage cocktail, typically containing TFA and various scavengers (e.g., water, triisopropylsilane), is used.

5. Purification and Characterization:

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight.

-

The bacterial culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Peptide Dilutions:

-

The C-terminally modified peptide is serially diluted in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

1. Cell Seeding:

-

Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

2. Treatment with Peptides:

-

The cell culture medium is replaced with fresh medium containing various concentrations of the C-terminally modified peptide.

-

The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).

3. Addition of MTT Reagent:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

4. Solubilization of Formazan:

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Receptor Binding Assay (ELISA-based)

An ELISA-based receptor binding assay can be used to determine the binding affinity of a modified peptide to its target receptor.

1. Plate Coating:

-

A 96-well plate is coated with the purified target receptor and incubated overnight.

2. Blocking:

-

The plate is washed, and any remaining non-specific binding sites are blocked with a blocking buffer (e.g., BSA or non-fat milk).

3. Peptide Incubation:

-

Serial dilutions of the C-terminally modified peptide (and a labeled or unlabeled competitor, if performing a competitive assay) are added to the wells and incubated.

4. Detection:

-

If the peptide is labeled (e.g., with biotin), a secondary detection reagent conjugated to an enzyme (e.g., streptavidin-HRP) is added.

-

If the peptide is unlabeled, a primary antibody against the peptide followed by a secondary enzyme-conjugated antibody can be used.

5. Substrate Addition and Signal Measurement:

-

A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader.

-

The binding affinity (e.g., Kd) can be calculated from the resulting binding curve.

Signaling Pathways and Experimental Workflows

The biological effects of C-terminally modified peptides are often mediated through specific signaling pathways initiated by their interaction with cell surface receptors. The overall process of discovering and characterizing these peptides follows a structured workflow.

GPCR Signaling Pathway for a C-Terminally Amidated Peptide (GLP-1 Analogue)

Glucagon-like peptide-1 (GLP-1) is a naturally C-terminally amidated peptide hormone that plays a crucial role in glucose homeostasis. Its receptor, the GLP-1 receptor (GLP-1R), is a G-protein coupled receptor (GPCR). The signaling cascade initiated by the binding of a GLP-1 analogue to the GLP-1R is a well-characterized example of a peptide-activated GPCR pathway.[8]

References

- 1. Synthesis and screening of peptide libraries with free C-termini - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity [frontiersin.org]

- 6. Recent advances in the synthesis of C-terminally modified peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchtrends.net [researchtrends.net]

- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability studies of synthetic peptides in aqueous solutions

An In-depth Technical Guide to the Solubility and Stability of Synthetic Peptides in Aqueous Solutions

For researchers, scientists, and drug development professionals, understanding the behavior of synthetic peptides in aqueous solutions is paramount to experimental success and therapeutic efficacy. The solubility and stability of these molecules dictate their bioavailability, activity, and shelf-life. This guide provides a comprehensive overview of the core principles, challenges, and methodologies associated with ensuring peptide integrity in aqueous environments.

Peptide Solubility: The Foundation of Utility

Factors Influencing Peptide Solubility

Several key factors determine how readily a peptide will dissolve in an aqueous solution:

-

Amino Acid Composition: The hydrophobicity of a peptide is the primary determinant of its solubility in water. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, Methionine) will have poor water solubility.[1][4][5] Conversely, a higher percentage of charged (hydrophilic) residues (e.g., Arginine, Lysine, Aspartic Acid, Glutamic Acid) enhances aqueous solubility.[1]

-

Peptide Length: Longer peptide chains tend to have lower solubility. This is due to the increased potential for intermolecular interactions, such as hydrogen bonding and hydrophobic aggregation, which can lead to precipitation.[1]

-

pH and Net Charge: The pH of the solution is a critical factor because it affects the ionization state of the acidic and basic amino acid side chains, as well as the N- and C-termini.[1][6][7] A peptide is least soluble at its isoelectric point (pI), the pH at which its net charge is zero. Adjusting the pH away from the pI increases the net charge, enhancing interactions with water molecules and improving solubility.[7]

-

Temperature: For some peptides, solubility can be increased by gentle warming.[1][7] However, this must be done with caution, as excessive heat can lead to degradation or aggregation.[2][7]

-

Ionic Strength: The presence of salts can influence solubility. High ionic strength can sometimes decrease solubility by competing for water molecules, a phenomenon known as "salting out".[7]

Strategies for Improving Peptide Solubility

When a peptide proves difficult to dissolve in pure water, a systematic approach is required. It is always recommended to test solubility on a small amount of the peptide before dissolving the entire sample.[1][2][7]

-

Calculate the Net Charge: Determine if the peptide is acidic, basic, or neutral. Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus) and -1 to each acidic residue (Asp, Glu, and the C-terminus).[3][4]

-

pH Adjustment:

-

Basic Peptides (Net Charge > 0): If the peptide is basic, it will be more soluble in an acidic solution. Try dissolving it in a small amount of 10-25% acetic acid, and then dilute with water to the desired concentration.[1][3]

-

Acidic Peptides (Net Charge < 0): Acidic peptides are more soluble in basic solutions. Use a small amount of 0.1M ammonium bicarbonate or ~1% ammonium hydroxide to dissolve the peptide, followed by dilution with water.[1][3] Note that alkaline solutions should be avoided for peptides containing Cysteine (Cys), as it can promote disulfide bond formation.[7]

-

Neutral Peptides (Net Charge = 0): These are often the most challenging to dissolve. They may require the addition of organic solvents or denaturants.

-

-

Use of Co-solvents: For hydrophobic or neutral peptides, organic solvents may be necessary. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) can be used to create a concentrated stock solution, which is then carefully diluted into the aqueous assay buffer.[1][4] It's crucial to ensure the final concentration of the organic solvent is compatible with the experimental system, typically below 1-5%.[1][6] Note that DMSO can oxidize peptides containing Met or Cys residues; DMF is a recommended alternative in these cases.[1]

-

Physical Methods:

-

Use of Chaotropic Agents: For peptides that are highly prone to aggregation, strong denaturants like 6M Guanidine Hydrochloride or 8M Urea can be used.[7] The sample can then be diluted or dialyzed into the desired final buffer.

Data Presentation: Peptide Solubility Guide

The following table summarizes general guidelines for selecting an appropriate solvent based on peptide properties.

| Peptide Type | Net Charge | Hydrophobicity | Recommended Initial Solvent | Secondary Solvent Options |

| Acidic | Negative (< 0) | Low | Sterile Water or Buffer (pH 7) | 0.1M Ammonium Bicarbonate, then dilute |

| Basic | Positive (> 0) | Low | Sterile Water or Buffer (pH 7) | 10-30% Acetic Acid, then dilute |

| Neutral | Zero | Moderate | Organic Solvent (DMSO, DMF) | 6M Guanidine-HCl or 8M Urea |

| Hydrophobic | Varies | High (>50%) | Organic Solvent (DMSO, DMF, ACN) | Formic Acid or Trifluoroacetic Acid (TFA) |

Experimental Protocol: Peptide Solubility Testing

This protocol outlines a systematic approach to determine the optimal solvent for a new peptide.

Materials:

-

Lyophilized peptide

-

Sterile, purified water (e.g., HPLC-grade)

-

0.1M Ammonium Bicarbonate (NH₄HCO₃)

-

10% Acetic Acid (CH₃COOH)

-

Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Bath sonicator

-

Microcentrifuge

Procedure:

-

Aliquot: Weigh a small, accurately measured amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube. It is crucial to perform solubility tests on a small portion to avoid wasting the entire sample.[1][2]

-

Initial Solvent (Water): Add a small volume of sterile water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. Observe the solution. If it is clear, the peptide is soluble in water.[3] If it remains cloudy or contains particulates, proceed to the next step.

-

Sonication: Place the tube in a bath sonicator for 10-15 seconds.[2] Check for dissolution. Repeat 2-3 times if necessary, allowing the tube to cool on ice in between to prevent heating.[2]

-

pH Adjustment (if insoluble in water):

-

For Basic Peptides: Add the 10% acetic acid solution dropwise, vortexing after each addition, until the peptide dissolves.

-

For Acidic Peptides: Add the 0.1M ammonium bicarbonate solution dropwise, vortexing after each addition, until the peptide dissolves.

-

-

Organic Solvent (for hydrophobic/neutral peptides): If the peptide is still insoluble, prepare a fresh aliquot. Add a minimal amount of DMSO (e.g., 10-20 µL) and vortex. Once dissolved, slowly add the desired aqueous buffer to this stock solution to reach the final concentration.[1][3]

-

Centrifugation: Before use in any assay, centrifuge the final peptide solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved micro-aggregates.[1][2] Carefully transfer the supernatant to a new tube.

-

Documentation: Record the final solvent composition, concentration, and any observations for future reference.

Visualization: Peptide Solubilization Workflow

The following diagram illustrates the decision-making process for solubilizing a synthetic peptide.

Caption: Workflow for systematically determining peptide solubility.

Peptide Stability: Preserving Integrity and Function

Once dissolved, a peptide's stability becomes the primary concern. Peptides can degrade through various physical and chemical pathways, leading to a loss of activity, the formation of impurities, and potentially immunogenic responses.[8][9][10]

Peptide Degradation Pathways

Degradation is broadly categorized into physical and chemical instability.

-